molecular formula C25H30N2O3S B14151332 3-{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 345288-37-1

3-{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B14151332
CAS No.: 345288-37-1
M. Wt: 438.6 g/mol
InChI Key: NGZQPIDJKGPPTM-UHFFFAOYSA-N
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Description

3-{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique structure that combines a thiazole ring, a bicycloheptane framework, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting with the preparation of the thiazole ring and the bicycloheptane framework. The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone. The bicycloheptane framework is often prepared via a Diels-Alder reaction between a cyclopentadiene and an appropriate dienophile. The final step involves coupling the thiazole ring with the bicycloheptane framework and introducing the carboxylic acid group through a series of condensation and oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 3-{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid include other thiazole derivatives, bicycloheptane compounds, and carboxylic acids. Examples include:

Uniqueness

The uniqueness of 3-{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[221]heptane-2-carboxylic acid lies in its combination of structural features, which confer specific chemical and biological properties

Properties

CAS No.

345288-37-1

Molecular Formula

C25H30N2O3S

Molecular Weight

438.6 g/mol

IUPAC Name

3-[[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamoyl]-7-propan-2-ylidenebicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C25H30N2O3S/c1-13(2)19-16-10-11-17(19)21(23(29)30)20(16)22(28)27-24-26-18(12-31-24)14-6-8-15(9-7-14)25(3,4)5/h6-9,12,16-17,20-21H,10-11H2,1-5H3,(H,29,30)(H,26,27,28)

InChI Key

NGZQPIDJKGPPTM-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C2CCC1C(C2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C(C)(C)C)C(=O)O)C

Origin of Product

United States

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